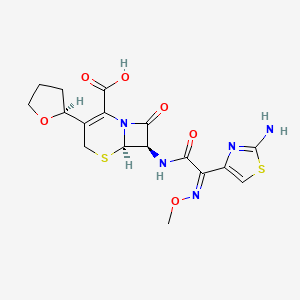
西佛韦辛
描述
Cefovecin is an antibiotic, belonging to the cephalosporin class, used to treat bacterial infections in animals. It is a third-generation cephalosporin, which means it is more effective than earlier generations of cephalosporins. Cefovecin is effective against a wide range of Gram-positive and Gram-negative bacteria, and has been used in the treatment of bacterial infections in dogs, cats, and ferrets. It is also used in the treatment of skin infections, urinary tract infections, and respiratory infections.
科学研究应用
Veterinary Medicine
Cefovecin is a third-generation cephalosporin antibiotic primarily used in veterinary medicine . It’s the first single-dose injectable antibiotic for dogs and cats that assures owner compliance with dosing for the animal .
Treatment of Skin Infections
Cefovecin is used for the treatment of skin infections in cats and dogs . It’s effective against skin and soft tissue infections including pyoderma, wounds, and abscesses associated with Staphylococcus intermedius, β-haemolytic Streptococci, Escherichia coli, and/or Pasteurella multocida .
Treatment of Urinary Tract Infections
Cefovecin is also used for the treatment of urinary tract infections associated with Escherichia coli and/or Proteus spp. in dogs . In cats, it’s used for the treatment of urinary tract infections associated with Escherichia coli .
Long Duration of Activity
One of the key benefits of Cefovecin is its long duration of activity . It differs from other cephalosporins in that it is highly protein bound and has a long duration of action . This makes it a convenient choice for treating infections, as a single dose can have a therapeutic effect for an extended period.
Bactericidal Action
Like all cephalosporins, the bactericidal action of Cefovecin results from the inhibition of bacterial cell wall synthesis . This makes it effective against a broad spectrum of Gram-positive and Gram-negative bacteria .
Research in Zoological Species
Cefovecin has been studied for its potential use in zoological species . A high degree of plasma protein binding to Cefovecin has been proposed as one of the mechanisms responsible for the long elimination half-life . This suggests that a high percentage of plasma protein binding in vitro may predict in which species Cefovecin may exhibit a long half-life and duration of action in vivo . These findings may aid in selecting species for Cefovecin pharmacokinetic research and for empirical treatment of infections caused by susceptible bacteria .
属性
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[(2S)-oxolan-2-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O6S2/c1-27-21-10(8-6-30-17(18)19-8)13(23)20-11-14(24)22-12(16(25)26)7(5-29-15(11)22)9-3-2-4-28-9/h6,9,11,15H,2-5H2,1H3,(H2,18,19)(H,20,23)(H,25,26)/b21-10-/t9-,11+,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGQFXVQDVCVOK-QFKLAVHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C4CCCO4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)[C@@H]4CCCO4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cefovecin | |
CAS RN |
234096-34-5 | |
| Record name | Cefovecin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=234096-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cefovecin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0234096345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CEFOVECIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D1OL46ZIE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of cefovecin?
A1: Cefovecin, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. [] It binds to penicillin-binding proteins (PBPs), which are enzymes responsible for the final stages of peptidoglycan synthesis. This binding disrupts the cross-linking of peptidoglycan chains, leading to cell wall instability and ultimately bacterial cell death.
Q2: Which bacterial species are typically susceptible to cefovecin?
A2: Cefovecin exhibits broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria. It is particularly effective against common veterinary pathogens, including Staphylococcus pseudintermedius, Staphylococcus aureus, Pasteurella multocida, Escherichia coli, and Proteus mirabilis. [, , ]
Q3: Are there any notable differences in cefovecin susceptibility among different geographical regions?
A3: Yes, studies have observed variations in cefovecin susceptibility among bacterial isolates from different regions. Notably, higher resistance rates in S. pseudintermedius, E. coli, and Proteus spp. were reported in Croatian strains compared to isolates from the EU and USA. []
Q4: What contributes to the extended duration of action of cefovecin?
A4: Cefovecin's long-lasting activity is attributed to several factors: - High Plasma Protein Binding: Cefovecin exhibits a high degree of binding to plasma proteins in certain species, primarily dogs and cats. [, ] This binding creates a reservoir of the drug in the bloodstream, allowing for a slow and sustained release.- Slow Elimination: Cefovecin has a relatively long elimination half-life compared to other cephalosporins. In dogs, the reported half-life is approximately 133 hours, while in cats, it is around 166 hours. [, ]
Q5: Does the high plasma protein binding translate to all species?
A5: No, the degree of plasma protein binding varies significantly among species. While cefovecin exhibits high protein binding in dogs, cats, and some other carnivores, binding is less pronounced in other animal groups like artiodactyls, perissodactyls, reptiles, and birds. []
Q6: How does the route of administration affect cefovecin's pharmacokinetics?
A6: Cefovecin is primarily administered subcutaneously (SC). After SC administration, it is rapidly absorbed, reaching peak plasma concentrations within a few hours. [, ] Studies in alpacas have shown that cefovecin exhibits good bioavailability (143%) after SC administration. []
Q7: What is the primary route of cefovecin elimination?
A7: Cefovecin is primarily eliminated through urinary excretion. [] Approximately 50% of the administered dose is excreted unchanged in the urine within 21 days in cats.
Q8: What are the common clinical applications of cefovecin in veterinary medicine?
A8: Cefovecin is approved for treating various bacterial infections in dogs and cats, including: - Skin infections: Superficial and deep pyoderma, abscesses, infected wounds, and bacterial folliculitis. [, , , ]- Urinary tract infections: Cystitis and pyelonephritis. [, ]- Periodontal disease: As an adjunctive therapy to periodontal scaling or surgery. []
Q9: How does the efficacy of cefovecin compare to other commonly used antibiotics for these indications?
A9: Studies have demonstrated that cefovecin is as effective as other commonly used antibiotics for treating bacterial infections in dogs and cats. For instance, cefovecin exhibited comparable efficacy to amoxicillin-clavulanic acid in treating canine pyoderma and wound infections. [] Similarly, it demonstrated non-inferiority to cephalexin for treating urinary tract infections in both dogs and cats. [, ]
Q10: Are there any situations where cefovecin might not be the optimal treatment choice, even if the bacteria are susceptible?
A10: While cefovecin is effective for many infections, there are some considerations: - Short half-life in certain species: Cefovecin's pharmacokinetic properties vary widely across species. In some animals, like rhesus monkeys, the half-life is significantly shorter, making it unsuitable for treating infections like skin wounds. [] - High resistance rates in some regions: As with many antibiotics, resistance is a concern. Veterinarians should consider local resistance patterns when choosing an antibiotic. []
Q11: What are the known mechanisms of resistance to cefovecin?
A11: Resistance to cefovecin can arise from several mechanisms: - Production of β-lactamases: Some bacteria produce enzymes called β-lactamases, which can hydrolyze the β-lactam ring of cefovecin, rendering it ineffective. []- Alterations in PBPs: Mutations in the genes encoding PBPs can reduce their binding affinity for cefovecin, leading to resistance.
Q12: Are there any safety concerns associated with cefovecin use in animals?
A12: Cefovecin is generally considered safe and well-tolerated in dogs and cats when administered appropriately. Studies have reported a low incidence of adverse effects associated with cefovecin treatment.
Q13: What are some ongoing research areas related to cefovecin?
A13: Ongoing research on cefovecin focuses on:- Understanding resistance mechanisms: To develop strategies to combat emerging resistance and preserve the efficacy of cefovecin.- Exploring its use in other species: To determine its suitability for treating bacterial infections in a wider range of animals, including exotic and wildlife species. [, , ]- Optimizing dosing regimens: To enhance efficacy and minimize the risk of resistance development.
Q14: What are the potential implications of cefovecin use on antimicrobial resistance in veterinary medicine?
A14: As with all antibiotics, judicious use of cefovecin is crucial to mitigate the risk of antimicrobial resistance. Implementing antimicrobial stewardship practices, such as using culture and susceptibility testing to guide treatment decisions, is essential. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(1R)-2-hydroxy-1-[(1S,2R,4S,6S,8R,12S,14S)-12-hydroxy-1,2,8,14,18,18-hexamethyl-17-oxo-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-9-en-6-yl]-2-methylpropyl] acetate](/img/structure/B1236586.png)
![6-Ethyl-1'-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undec-5-ene-2,3'-indole]-2'-one](/img/structure/B1236588.png)

![(7R,10S,13S,15E,17R,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-8,10,13,15,17,19-hexamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone](/img/structure/B1236595.png)
![(7Z)-4,8-Dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one](/img/structure/B1236596.png)
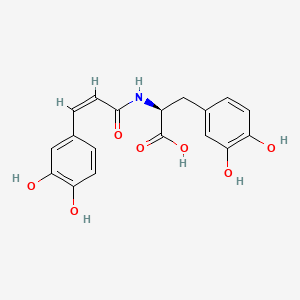

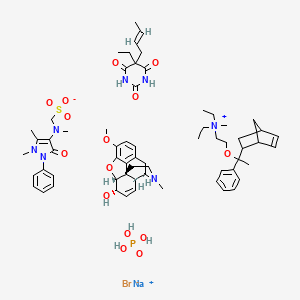

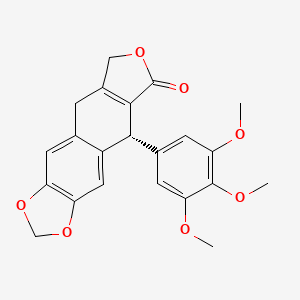
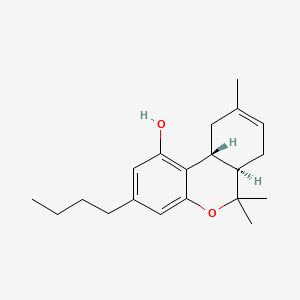
![N-[4-[(Z)-(carbamothioylhydrazinylidene)methyl]-2-fluorophenyl]acetamide](/img/structure/B1236606.png)

